molecular formula C9H16N2 B15166743 1,5-Diazabicyclo[3.3.3]undec-2-ene CAS No. 344294-55-9

1,5-Diazabicyclo[3.3.3]undec-2-ene

Cat. No.: B15166743
CAS No.: 344294-55-9
M. Wt: 152.24 g/mol
InChI Key: WNPBLZXDZRREFY-UHFFFAOYSA-N
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Description

1,5-Diazabicyclo[3.3.3]undec-2-ene is a bicyclic amidine compound with the molecular formula C9H16N2. It is known for its strong basicity and is commonly used as a non-nucleophilic base in organic synthesis. This compound is particularly valued for its ability to catalyze various chemical reactions without participating in the reaction itself.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Diazabicyclo[3.3.3]undec-2-ene can be synthesized through several methods. One common route involves the cyclization of appropriate precursors under basic conditions. For example, the reaction of 1,5-diaminopentane with formaldehyde and formic acid can yield this compound through a series of cyclization and reduction steps .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the conversion rates and minimize by-products. Solvents such as tert-butyl alcohol or tertiary amyl alcohol are commonly used, and catalysts like sodium hydroxide are employed to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions

1,5-Diazabicyclo[3.3.3]undec-2-ene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include azides, aldehydes, and ketones. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures. Solvents such as dichloromethane or ethanol are frequently used .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, the reduction of azides with this compound yields amines as the primary products .

Mechanism of Action

The mechanism of action of 1,5-Diazabicyclo[3.3.3]undec-2-ene involves its strong basicity, which allows it to deprotonate various substrates and facilitate chemical reactions. It acts as a proton acceptor, stabilizing reaction intermediates and promoting the formation of desired products. The molecular targets and pathways involved depend on the specific reaction and substrates used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,5-Diazabicyclo[3.3.3]undec-2-ene is unique due to its specific ring structure, which imparts distinct steric and electronic properties. This makes it particularly effective in certain catalytic applications where other bases may not perform as well .

Properties

CAS No.

344294-55-9

Molecular Formula

C9H16N2

Molecular Weight

152.24 g/mol

IUPAC Name

1,5-diazabicyclo[3.3.3]undec-2-ene

InChI

InChI=1S/C9H16N2/c1-4-10-6-2-7-11(5-1)9-3-8-10/h1,4H,2-3,5-9H2

InChI Key

WNPBLZXDZRREFY-UHFFFAOYSA-N

Canonical SMILES

C1CN2CCCN(C1)C=CC2

Origin of Product

United States

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